molecular formula C10H11NO3 B13012902 2-(2-Formyl-4-methylphenoxy)acetamide

2-(2-Formyl-4-methylphenoxy)acetamide

Cat. No.: B13012902
M. Wt: 193.20 g/mol
InChI Key: IWOSKQIRYXRPLP-UHFFFAOYSA-N
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Description

2-(2-Formyl-4-methylphenoxy)acetamide (CAS 1405038-42-7) is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 283.32 . It serves as a versatile building block in organic synthesis and medicinal chemistry research. A primary and highly specific research application of this compound is its role as a novel "turn-on" fluorescent chemosensor for the sensitive and selective detection of Selenium (IV) ions . Upon coordination with Se(IV), the chemosensor exhibits a significant fluorescence enhancement, allowing for a dynamic response range from 3.32 × 10⁻⁷ M to 2.63 × 10⁻⁶ M, with a remarkably low detection limit of 9.38 × 10⁻⁹ M . It demonstrates excellent selectivity, with most common alkali, alkaline earth, and transitional metal ions showing no significant interference in Se(IV) determination . The acetamide functional group is a common pharmacophore found in molecules with diverse biological activities, including enzyme inhibition . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(2-formyl-4-methylphenoxy)acetamide

InChI

InChI=1S/C10H11NO3/c1-7-2-3-9(8(4-7)5-12)14-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

IWOSKQIRYXRPLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-4-methylphenoxy)acetamide typically involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-chloro-N-phenylacetamide in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF). The reaction is carried out at a controlled temperature between 30 and 40°C and stirred overnight .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: 2-(2-Carboxy-4-methylphenoxy)acetamide.

    Reduction: 2-(2-Hydroxymethyl-4-methylphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetamide, particularly as a chemosensor, involves the coordination of the formyl group with selenium ions. This coordination leads to a significant fluorescence enhancement, allowing for the detection of selenium ions in various samples

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 2-(2-Formyl-4-methylphenoxy)acetamide and related compounds:

Compound Name Molecular Formula Substituents (Phenoxy Ring) Amide Substituent Key Properties/Applications Evidence Source
This compound C₁₀H₁₁NO₃ 2-formyl, 4-methyl -NH₂ High lipophilicity; potential agrochemical Deduced from SAR
2-(4-Formylphenoxy)acetamide C₉H₉NO₃ 4-formyl -NH₂ Simpler structure; lower lipophilicity
2-(4-Chloro-2-methylphenoxy)-N-triazolylacetamide (WH7) C₁₂H₁₁ClN₄O₂ 4-chloro, 2-methyl -N-triazolyl Synthetic auxin agonist; plant growth regulator
N-(3-Chloro-4-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide C₁₈H₁₈ClNO₄ 2-ethoxy, 4-formyl, 3-chloro-4-methylphenyl -N-(3-Cl-4-MePh) Enhanced hydrophobicity; enzyme inhibition potential
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide C₁₇H₁₅N₂O₆ 4-formyl, 2-methoxy -N-(4-NO₂Ph) High reactivity in electrophilic substitutions

Key Observations :

  • Methoxy groups (e.g., in CAS 247592-74-1) further enhance lipophilicity but may reduce metabolic stability .
  • Electronic Effects : Nitrophenyl (e.g., CAS 247592-74-1) and chloro substituents (e.g., WH7) introduce strong electron-withdrawing effects, altering reactivity in electrophilic reactions or binding to biological targets .
Enzyme Inhibition Potential

Evidence from 17β-HSD2 inhibitors (e.g., N-phenethylacetamide derivatives) highlights that bulky hydrophobic groups (e.g., N-phenethyl) enhance enzyme binding through hydrophobic interactions .

Auxin Agonist Activity

Compounds such as WH7 and 2,4-D act as synthetic auxins by mimicking indole-3-acetic acid (IAA). The chloro and methyl substituents in WH7 improve stability and receptor affinity compared to natural auxins . The formyl group in this compound could serve as a reactive handle for further derivatization, enabling the development of targeted agrochemicals.

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